Product packaging for Flavasperone(Cat. No.:CAS No. 3566-99-2)

Flavasperone

Cat. No.: B1234507
CAS No.: 3566-99-2
M. Wt: 286.28 g/mol
InChI Key: ARXPDHLVDOYIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flavasperone (CAS 3566-99-2) is a secondary metabolite belonging to the class of naphtho-γ-pyrone derivatives, originally identified in mycological studies . This compound is characterized as a 5-hydroxy-8,10-dimethoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one with a molecular formula of C16H14O5 . Research into related naphtho-γ-pyrones, such as Fonsecinone A and Asperpyrone B isolated from endophytic fungi like Alternaria alternata , has revealed significant biological activities that underscore the research value of this chemical class . These dimeric naphtho-γ-pyrones have demonstrated promising in vitro antibacterial efficacy against drug-resistant pathogens and potent antiproliferative activity against human prostatic adenocarcinoma cell lines (including DU-145, PC-3, and 22Rv1) . Molecular docking studies suggest that the antibacterial mechanism of action for these compounds may involve high-affinity binding to key bacterial targets, such as the multidrug efflux transporter AcrB and the ATP binding site of E. coli DNA gyrase . The specific structural features of this compound and its analogs make them compelling subjects for research in microbiology and oncology, particularly for investigating new mechanisms to overcome antimicrobial resistance and for exploring novel chemotherapeutic approaches . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B1234507 Flavasperone CAS No. 3566-99-2

Properties

CAS No.

3566-99-2

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

5-hydroxy-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one

InChI

InChI=1S/C16H14O5/c1-8-4-11(17)15-12(18)6-9-5-10(19-2)7-13(20-3)14(9)16(15)21-8/h4-7,18H,1-3H3

InChI Key

ARXPDHLVDOYIPX-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC

melting_point

203°C

Other CAS No.

3566-99-2

physical_description

Solid

Synonyms

flavasperone

Origin of Product

United States

Scientific Research Applications

Introduction to Flavasperone

This compound, a compound derived from the fungus Aspergillus niger, is recognized for its diverse biological activities and potential applications in various fields, particularly in medicine and agriculture. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against Helicobacter pylori, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin . Additionally, it has been evaluated for its activity against fungal pathogens such as Candida albicans and Trichophyton rubrum, demonstrating promising results .

Enzyme Inhibition

This compound has been identified as a selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) isozyme 2. This inhibition can potentially be leveraged in the treatment of cholesterol-related disorders . The selectivity of this compound towards ACAT2 over other isoforms highlights its therapeutic potential in managing hyperlipidemia.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound and related compounds against SARS-CoV-2. While this compound itself showed moderate activity, related compounds like aurasperone A demonstrated significant inhibitory effects on the virus, suggesting a potential pathway for developing antiviral therapies based on the structure of this compound .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antifungal activity of this compound against Helicobacter pylori revealed that it possesses potent inhibitory effects with MIC values ≤4 μg/mL. This study compared this compound's efficacy with that of conventional antibiotics and found it to be equally effective, indicating its potential as an alternative therapeutic agent .

Case Study 2: Cholesterol Management

In another research effort, this compound was tested for its ability to inhibit cholesterol esterification in vitro. The results indicated that this compound selectively inhibited ACAT2, making it a candidate for further investigation in cholesterol management strategies .

Comparison with Similar Compounds

Key Insights :

  • Bromination at C6 and C9 (as in 6,9-dibromothis compound) enhances radical scavenging activity compared to this compound .
  • Dimerization (e.g., aurasperone B) significantly increases bioactivity, likely due to improved molecular interactions .

Bioactivity Comparison

Radical Scavenging Activity (DPPH Assay)

Compound IC₅₀ (μM) Potency vs. Ascorbic Acid (IC₅₀ = 20.0 μM) Reference
This compound 25.0 Less potent
6,9-Dibromothis compound 21.0 Slightly more potent
TMC-256A1 0.3 66× more potent
Fonsecin 0.02 1,000× more potent
Aurasperone B 0.01 2,000× more potent

Key Insights :

  • Dimerization (aurasperone B) and additional hydroxyl groups (TMC-256A1) drastically enhance radical scavenging.
  • This compound’s lower activity suggests that substituent modifications or oligomerization are critical for antioxidant efficacy.

Enzyme Inhibition (ACAT1/ACAT2 Selectivity)

Compound ACAT1 IC₅₀ (μM) ACAT2 IC₅₀ (μM) Specificity Index (ACAT2/ACAT1)
This compound >100 12.5 <10
Aurasperone A 8.2 5.3 0.65
Sterigmatocystin >100 15.0 <10

Key Insights :

  • This compound and sterigmatocystin show preferential inhibition of ACAT2, a key enzyme in cholesterol esterification .
  • Aurasperones (dimers) exhibit broader inhibition but lower selectivity compared to this compound .

Antimicrobial and Cytotoxic Activity

Compound Target Microbe/Organism MIC/LD₅₀ (μmol/L) Reference
This compound Staphylococcus aureus 43.7 (MIC)
This compound Artemia salina (brine shrimp) 35.0 (LD₅₀)
Aurasperone A Enterococcus faecium 21.9 (MIC)
Aurasperone A Artemia salina 8.8 (LD₅₀)

Key Insights :

  • Aurasperone A (dimer) demonstrates superior antimicrobial and cytotoxic activity compared to this compound, likely due to enhanced membrane permeability or target binding .

Antiviral Activity (SARS-CoV-2)

Compound IC₅₀ (μM) Selectivity Index (SI)
This compound Not tested N/A
Aurasperone A 12.25 2,641.5
Fonsecinone A 61.06 4.7

Key Insights :

  • Dimeric naphthopyrones (e.g., aurasperone A) exhibit superior antiviral activity compared to monomers like this compound, with a higher SI than remdesivir .

Physicochemical and Functional Distinctions

  • Solubility and Stability: this compound’s lower boiling point (855°C) compared to cynodontin (1,349°C) suggests differences in thermal stability, impacting extraction and storage protocols .
  • Synthetic Accessibility : this compound is a precursor for brominated derivatives (e.g., 6,9-dibromothis compound), which require metal bromide induction during fermentation .

Q & A

Q. What are the key spectroscopic techniques for identifying Flavasperone in fungal extracts?

To confirm the presence of this compound, researchers should combine chromatographic separation (e.g., TLC, HPLC) with spectroscopic analyses:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve its naphthopyranone backbone and substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS can confirm the molecular formula (C₁₆H₁₄O₅) and fragmentation patterns .
  • UV-Vis Spectroscopy : Characterize absorption maxima (e.g., ~280 nm for naphthoquinones) to differentiate this compound from structurally similar metabolites .

Q. How is this compound synthesized and isolated from Aspergillus niger?

this compound is typically biosynthesized via fungal secondary metabolism. Isolation involves:

Fermentation : Culture A. niger in optimized media (e.g., potato dextrose broth) under static conditions for 7–14 days .

Extraction : Use organic solvents (ethyl acetate, methanol) to extract metabolites from mycelia.

Purification : Employ column chromatography (silica gel, Sephadex LH-20) and semi-preparative HPLC with UV-guided fractionation .

Q. What are the baseline biological activities of this compound?

this compound exhibits:

  • Antimicrobial Activity : MIC of 43.7 μmol/L against Staphylococcus aureus ATCC33591 .
  • Cytotoxicity : LD₅₀ of 35.0 μmol/L against Artemia salina larvae .
  • Antioxidant Potential : Assess via DPPH radical scavenging assays, though data is limited compared to related naphthoquinones.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity across studies?

Discrepancies in MIC or toxicity values may arise from:

  • Strain-Specific Responses : Test against standardized microbial strains (e.g., ATCC) and include positive controls (e.g., ampicillin) .
  • Assay Variability : Standardize protocols for broth microdilution (CLSI guidelines) and cytotoxicity assays (e.g., Artemia salina lethality test) .
  • Compound Purity : Validate purity (>95%) via HPLC-UV/ELSD and elemental analysis .

Q. What strategies optimize this compound yield during fungal fermentation?

Yield enhancement requires:

  • Media Optimization : Test carbon/nitrogen ratios (e.g., glucose vs. glycerol) and stress inducers (e.g., metal ions) .
  • Co-Cultivation : Co-culture A. niger with bacterial symbionts to trigger silent biosynthetic gene clusters.
  • Omics Integration : Use transcriptomics to identify pathway regulators (e.g., polyketide synthases) .

Q. How can structural modifications improve this compound’s therapeutic index?

To balance cytotoxicity and bioactivity:

  • Derivatization : Introduce hydroxyl or methyl groups to the naphthopyranone core via semi-synthesis .
  • SAR Studies : Compare analogs (e.g., Aurasperone A, Asperpyrones) to identify functional groups critical for activity .
  • In Silico Modeling : Predict ADMET properties using tools like SwissADME to guide synthetic efforts .

Q. What methodologies validate this compound’s mechanism of action in antimicrobial assays?

Beyond MIC determination:

  • Time-Kill Kinetics : Monitor bactericidal effects over 24 hours .
  • Biofilm Disruption : Use crystal violet staining to quantify biofilm biomass reduction.
  • Synergy Testing : Combine this compound with sub-inhibitory antibiotics (e.g., β-lactams) via checkerboard assays .

Methodological Considerations

Q. How should researchers address this compound’s photolability in experimental design?

  • Light Protection : Store solutions in amber vials and conduct assays under low-light conditions .
  • Stability Testing : Monitor degradation via HPLC at intervals (0, 6, 24 hrs) under varying pH/temperature .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?

  • Probit Analysis : Calculate LD₅₀/LD₉₀ values for toxicity assays .
  • ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD) .

Q. How can omics technologies elucidate this compound’s biosynthetic pathway?

  • Genome Mining : Identify biosynthetic gene clusters (BGCs) in A. niger using antiSMASH .
  • Metabolomics : Correlate LC-MS/MS profiles with transcriptomic data to map precursor fluxes .

Data Reporting Standards

  • Experimental Replicability : Document fungal strain IDs, fermentation conditions, and chromatography parameters (e.g., column type, gradient) .
  • Negative Controls : Include solvent-only controls in bioassays to rule out extraction solvent interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavasperone
Reactant of Route 2
Flavasperone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.